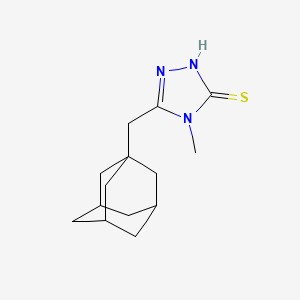

5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their diverse biological activities. The adamantyl group attached to the triazole ring is a bulky, rigid structure that can influence the compound's physical and chemical properties, as well as its biological activity .

Synthesis Analysis

The synthesis of related triazole derivatives often involves the alkylation of pre-existing triazole compounds with various alkylating agents. For instance, the reaction of 3-(1-adamantyl)-4-methyl-1,2,4-triazole-5-thiol with 2-aminoethyl chlorides in an alkaline medium can yield a mixture of S- and N-alkylated products . Similarly, the synthesis of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids has been achieved through alkylation with chloroacetic acid esters and sodium hydroxide or through etherification with alcohols in the presence of sulfuric acid .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic methods and theoretical calculations. Density functional theory (DFT) calculations can provide insights into the optimized geometry, vibrational wavenumbers, and electronic properties such as HOMO-LUMO energies and natural bond orbital (NBO) analysis . These studies help in understanding the electron density distribution and potential sites for chemical reactivity.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including N- and S-alkylation, as mentioned in the synthesis section. The presence of the adamantyl group can influence the reactivity of the triazole ring. For example, the electron-accepting impact of the triazole fragment on an aromatic ring can activate certain positions for electrophilic substitution reactions. Additionally, the high negative charge on the unsubstituted nitrogen atoms of the triazole ring suggests the possibility of nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as melting points, solubility, and spectral characteristics, can be determined through experimental methods like FT-IR, FT-Raman, NMR, and mass spectrometry. These properties are crucial for the identification of compounds and for predicting their behavior in biological systems. The first hyperpolarizability and molecular electrostatic potential maps can also indicate the potential of these compounds for applications in nonlinear optical materials .

Scientific Research Applications

-

Applications in Adamantane Chemistry

- One of the most promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives .

- These compounds’ high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

-

- Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .

- 1,2-Dehydroadamantanes (adamantenes) do not occur in a free form, and can be found only as intermediates .

- Among stable dehydroadamantanes, researchers have been most interested in 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .

-

- Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

- The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

-

- Radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

- Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .

-

- Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

- The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

-

- Radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

- Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .

Safety And Hazards

properties

IUPAC Name |

3-(1-adamantylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3S/c1-17-12(15-16-13(17)18)8-14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUINTJHZMLQGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)